molecular formula C7H5BrClN3 B6297538 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine CAS No. 2351094-67-0

8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine

Cat. No.: B6297538
CAS No.: 2351094-67-0
M. Wt: 246.49 g/mol
InChI Key: CWMWZGDKBJDCPP-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Fused Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing fused heterocycles are a class of organic compounds that are of immense importance in the fields of medicinal chemistry and drug development. nih.gov Their prevalence is underscored by the fact that approximately 60% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. mdpi.comopenmedicinalchemistryjournal.com This structural motif is widespread in nature, forming the core of essential biomolecules such as the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA, vitamins, and alkaloids like morphine and caffeine. nih.gov

The significance of these compounds stems from several key characteristics:

Structural Diversity: The presence of nitrogen atoms within a fused ring system allows for a vast number of structural variations and modifications. This diversity enables chemists to fine-tune the molecule's properties to achieve desired biological effects. openmedicinalchemistryjournal.com

Biological Activity: These scaffolds are associated with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antifungal properties. nih.govmdpi.com

Physicochemical Properties: Nitrogen atoms can participate in hydrogen bonding, a critical interaction for drug-target binding. Their presence influences the molecule's polarity, solubility, and metabolic stability, all of which are crucial for a compound's journey to becoming an effective drug. nih.gov

Synthetic Accessibility: Advances in organic synthesis have provided a rich toolbox for the construction and functionalization of these complex ring systems, facilitating the creation of large libraries of compounds for screening. rsc.org

Overview of Imidazo[1,2-c]pyrimidine (B1242154) and Related Scaffolds in Drug Discovery and Chemical Biology

Within the vast family of nitrogen heterocycles, the imidazo[1,2-c]pyrimidine scaffold has garnered considerable attention. It is a bicyclic system formed by the fusion of an imidazole (B134444) ring with a pyrimidine ring, creating a bridgehead nitrogen atom. nih.gov This unique arrangement imparts specific chemical and biological properties that have been exploited in drug discovery.

The imidazo[1,2-c]pyrimidine core is a planar, aromatic heterocyclic system. It is an isomer of the more commonly studied imidazo[1,2-a]pyrimidine (B1208166). The fusion of the five-membered imidazole ring to the six-membered pyrimidine ring can result in different isomers depending on the points of fusion. In the imidazo[1,2-c]pyrimidine system, the imidazole ring is fused at the 1 and 2 positions to the 'c' face of the pyrimidine ring.

The core structure allows for substitution at multiple positions, enabling the creation of a diverse range of derivatives. The nitrogen atoms in the rings act as hydrogen bond acceptors, while certain protons can act as donors, facilitating interactions with biological targets.

Research into imidazo-fused pyrimidines, including the imidazo[1,2-c]pyrimidine scaffold, has evolved significantly over the decades. Initial investigations focused on their fundamental synthesis and chemical reactivity. However, as their biological potential became more apparent, research efforts intensified. A notable increase in studies on related imidazopyrimidine scaffolds occurred from 2001 onwards, with investigations into their activity against targets like TNFα and p38 MAP kinases. nih.gov The development of compounds like Divaplon, Fasiplon, and Taniplon, which are based on the related imidazo[1,2-a]pyrimidine core and were investigated for their anxiolytic and anticonvulsant properties, highlighted the therapeutic potential of this class of compounds. mdpi.comnih.gov More recently, research has focused on developing derivatives with improved potency, selectivity, and pharmacokinetic profiles for various diseases, including cancer and infectious diseases. nih.govnih.gov

The imidazo[1,2-c]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug design. nih.gov Its structural similarity to endogenous purines allows it to act as a bioisostere, mimicking the natural substrates of enzymes and receptors. mdpi.com This mimicry can lead to the inhibition of key biological pathways involved in disease.

The scaffold's rigid, planar structure provides a defined orientation for substituents, which can be crucial for optimizing interactions with a target's binding site. This makes it an attractive core for building libraries of compounds in the search for new lead molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-4-5(8)6-10-2-3-12(6)7(9)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMWZGDKBJDCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2C(=N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Focus on a Specific Derivative: 8 Bromo 5 Chloro 7 Methylimidazo 1,2 C Pyrimidine

Research Landscape Pertaining to 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine and Analogs

The compound this compound is a specific, synthetically derived molecule. While detailed, peer-reviewed studies focusing exclusively on this exact compound are not extensively documented in publicly available literature, its structure points to its role as a chemical intermediate or a member of a library of compounds designed for biological screening. Chemical suppliers list this compound, indicating its availability for research purposes. chemrio.com Its molecular formula is C7H5BrClN3 and it has a molecular weight of 246.50. The structure suggests it is likely synthesized as part of a broader investigation into halogenated imidazo[1,2-c]pyrimidines.

Research on analogous structures, particularly those with halogen substitutions, is more common. For instance, studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown that the presence and position of halogen substituents can significantly augment antimicrobial activity. mdpi.com

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a drug candidate or lead compound is a common and powerful strategy in medicinal chemistry. The rationale for investigating halogenated derivatives like this compound is multifaceted:

Modulation of Electronic Properties: Halogens are electronegative and can alter the electron distribution within the molecule. This can influence the pKa of nearby functional groups and the molecule's ability to interact with biological targets.

Increased Lipophilicity: Halogenation generally increases a molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes and the blood-brain barrier, potentially improving oral bioavailability.

Metabolic Blocking: Placing a halogen at a site that is susceptible to metabolic degradation can block this process, thereby increasing the compound's half-life in the body.

Halogen Bonding: Bromine and other halogens can participate in "halogen bonds," which are specific, non-covalent interactions with electron-donating atoms in a target's binding site. This can provide an additional anchor point and increase binding affinity.

Steric Effects: The size of the halogen atom can be used to probe the steric constraints of a binding pocket, helping to optimize the fit of the molecule to its target.

In the case of this compound, the presence of both a bromine atom at the 8-position and a chlorine atom at the 5-position provides distinct handles for both synthetic modification (e.g., through cross-coupling reactions) and for tuning the molecule's physicochemical and pharmacological properties. nih.gov The methyl group at the 7-position further adds to the structural and electronic diversity. Research on such compounds is driven by the goal of systematically exploring how these modifications impact biological activity, leading to the identification of more potent and effective therapeutic agents.

Data Tables

Table 1: Selected Biologically Active Imidazo-fused Pyrimidine (B1678525) Derivatives This table provides examples of related compounds and their studied biological activities to give context to the potential research areas for the title compound.

Compound ClassExample DerivativeReported Biological ActivityReference
Imidazo[1,2-a]pyrimidinesDivaplon, Fasiplon, TaniplonAnxiolytic, Anticonvulsant mdpi.com, nih.gov
Imidazo[1,2-c]pyrimidinesVarious derivativesSyk family kinase inhibitors nih.gov
Imidazo[1,2-a]pyrimidinesHalogenated derivativesAntimicrobial, Antifungal mdpi.com
Imidazo[1,2-c]pyrimidinesChalcone derivativesAntibacterial, Antifungal ekb.eg

Current Academic Gaps and Future Research Directions in the Field

The case of this compound exemplifies a significant academic gap in the field of heterocyclic chemistry. While general synthetic routes and functionalization strategies for the parent imidazo[1,2-c]pyrimidine (B1242154) ring system are known, the specific synthesis and characterization of polysubstituted derivatives like the one are not well-documented.

Future research directions should focus on the systematic synthesis and characterization of a library of substituted imidazo[1,2-c]pyrimidine compounds. This would involve:

Development of Novel Synthetic Methodologies: Exploring new and efficient synthetic pathways to access a variety of substituted imidazo[1,2-c]pyrimidines. This could include microwave-assisted synthesis or the use of novel catalysts to improve yields and reduce reaction times.

Thorough Physicochemical Characterization: Detailed analysis of the structural, electronic, and photophysical properties of these new compounds using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling.

Biological Screening: Evaluating the biological activity of these derivatives in a range of assays to identify potential therapeutic applications.

The lack of available data for this compound highlights the untapped potential within this class of compounds. A concerted effort to synthesize and study these molecules could lead to the discovery of novel materials and therapeutic agents.

Molecular Characterization and Structural Elucidation Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy : Proton NMR would provide information on the number of different types of hydrogen atoms and their neighboring environments. For 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine, one would expect to observe signals corresponding to the methyl protons and the aromatic protons on the imidazopyrimidine core. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms. The integration of the signals would confirm the number of protons of each type, and the splitting patterns (multiplicity) would reveal adjacent protons.

Expected ¹H NMR Data:

Protons Expected Chemical Shift (ppm) Expected Multiplicity
Methyl (CH₃) Singlet ~2.5
Imidazole (B134444) ring proton Singlet ~7.5-8.5

¹³C NMR Spectroscopy : Carbon-13 NMR spectroscopy identifies the different carbon environments in the molecule. The spectrum for this compound would show distinct signals for the methyl carbon and each of the carbons in the fused heterocyclic ring system. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Data:

Carbon Atom Expected Chemical Shift (ppm)
Methyl (CH₃) ~15-25
Aromatic C-H ~110-140
Aromatic C-Cl ~145-155
Aromatic C-Br ~110-120

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from 1D NMR.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C=C, and C=N bonds within the aromatic system.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch 3000-3100
C=N stretch 1620-1680
C=C stretch (aromatic) 1450-1600
C-Cl stretch 600-800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The high-resolution mass spectrum would provide the exact molecular weight of this compound, confirming its elemental composition (C₇H₅BrClN₃). The presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern in the mass spectrum.

Expected Mass Spectrometry Data:

Ion Expected m/z Notes
[M]⁺ 245/247/249 Isotopic pattern due to Br and Cl

The fragmentation pattern would likely involve the loss of the methyl group, bromine, or chlorine atoms, providing further evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the UV region, corresponding to π-π* transitions within the aromatic imidazopyrimidine system. The position of the maximum absorbance (λmax) would be characteristic of the chromophore.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a chemical compound. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. A pure sample would ideally show a single peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The area of the peak can be used to quantify the purity of the sample, typically expressed as a percentage.

Typical HPLC Parameters:

Parameter Description
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV detector (monitoring at a specific λmax)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. The application of GC-MS to analyze this compound would provide critical insights into its purity, molecular weight, and fragmentation pattern, which is instrumental for its structural confirmation.

In a typical GC-MS analysis, the compound would be introduced into a gas chromatograph, where it is vaporized and passed through a capillary column. The separation of the compound from any impurities would be based on its volatility and interaction with the column's stationary phase. The retention time, the time it takes for the compound to travel through the column, would be a characteristic identifier under specific experimental conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation by GC, the eluted compound would enter the mass spectrometer. Here, it would be subjected to ionization, most commonly electron ionization (EI), causing the molecule to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum. This spectrum serves as a molecular fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ion peaks resulting from the cleavage of specific bonds within the molecule. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) and chlorine (approximately 3:1 ratio of 35Cl to 37Cl) would result in a distinctive pattern for the molecular ion and any fragment ions containing these halogens, further aiding in the confirmation of the compound's elemental composition.

X-ray Crystallography for Solid-State Structure Determination

The initial and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. For an organic compound like this compound, several techniques could be employed. Slow evaporation of a saturated solution is a common method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate gradually over days or weeks, leading to the formation of crystals. Another technique is vapor diffusion, where a solution of the compound is placed in a sealed container with a precipitant solvent (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization. The choice of solvent is critical and is often determined empirically through screening various options.

Once a suitable crystal is obtained and diffracted using X-rays, the resulting diffraction pattern can be mathematically analyzed to generate a three-dimensional model of the electron density of the molecule. From this model, the precise positions of the atoms can be determined. This allows for the detailed analysis of the molecule's geometry. For this compound, this would include the exact lengths of all covalent bonds (e.g., C-N, C-C, C-Cl, C-Br), the angles between these bonds (e.g., N-C-C, C-N-C), and the torsional angles, which describe the rotation around single bonds and determine the molecule's conformation. The data obtained would be crucial for understanding the electronic effects of the bromo, chloro, and methyl substituents on the imidazo[1,2-c]pyrimidine (B1242154) core.

Below is an illustrative table of the kind of data that would be generated from such an analysis. Note: The following values are hypothetical and serve only to demonstrate the output of an X-ray crystallography experiment.

Hypothetical Bond Lengths for this compound

Bond Hypothetical Length (Å)
C5-Cl 1.74
C7-C(CH3) 1.51
C8-Br 1.90
N1-C2 1.38
C2-N3 1.32
N3-C3a 1.39
C3a-N4 1.37
N4-C5 1.33
C5-C6 1.42
C6-C7 1.36
C7-C8 1.41

Hypothetical Bond Angles for this compound

Angle Hypothetical Value (°)
N4-C5-Cl 118.5
C6-C7-C(CH3) 121.0
N1-C8-Br 119.8
C2-N1-C8 108.0
N1-C2-N3 110.0

Structure Activity Relationship Sar and Mechanistic Biological Investigations of the Imidazo 1,2 C Pyrimidine Scaffold

Cellular and Molecular Mechanisms of Action

The interaction of imidazo[1,2-c]pyrimidine (B1242154) derivatives with their biological targets translates into significant effects at the cellular level, including the modulation of cell growth and the induction of programmed cell death.

The antiproliferative activity of imidazo[1,2-c]pyrimidine-related compounds has been demonstrated in various cancer cell lines. This activity is often linked to the inhibition of kinases that are essential for cell cycle progression and survival. For instance, imidazopyridazine-based PIM kinase inhibitors have been shown to impair the survival and clonogenic growth of human acute leukemia cells. nih.gov Similarly, imidazoquinoxaline-based EGFR inhibitors have exhibited potent antiproliferative activity against lung, colon, and breast cancer cell lines. nih.gov

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis. Imidazo[1,2-c]pyrimidine-related compounds have been shown to trigger this process.

PIM Kinase Inhibition and Apoptosis: Inhibition of PIM kinases by imidazo[1,2-b]pyridazines leads to the dephosphorylation of downstream targets like BAD, a pro-apoptotic protein. semanticscholar.orgnih.gov This, in turn, promotes apoptosis in cancer cells. Studies on other PIM-1 inhibitors have confirmed their ability to induce apoptosis in various cancer cell lines, including acute lymphoblastic leukemia and breast cancer cells. mdpi.com

EGFR Inhibition and Cell Cycle Arrest: EGFR inhibitors based on the imidazo[1,2-a]quinoxaline scaffold have been shown to induce cell cycle arrest and apoptosis in cancer cells. researchgate.net For example, compound 6b was found to cause cell cycle arrest at the G2/M phase and induce apoptosis in A549 lung cancer cells. researchgate.net

Data Tables

Table 1: Kinase Inhibition by Imidazo-pyrimidine Scaffolds

Compound ClassTarget KinaseInhibitory Activity (IC50)Reference
ImidazopyridazinePIM-10.024 nM (for compound 22m) nih.gov
ImidazopyridazinePIM-20.095 nM (for compound 22m) nih.gov
Imidazo[1,2-a]quinoxalineEGFR211.22 nM (for compound 6b) researchgate.net
Imidazo[1,2-a]pyridineCOX-20.07-0.18 μM researchgate.net

Table 2: Protein-Ligand Binding Affinities of Imidazo[1,2-a]pyrimidines

Compound ClassTarget ProteinBinding Affinity (kcal/mol)Reference
Imidazo[1,2-a]pyrimidine (B1208166) derivativehACE2-9.1 nih.gov
Imidazo[1,2-a]pyrimidine derivativeSARS-CoV-2 Spike Protein-7.3 nih.gov

Interference with Microbial Essential Processes (e.g., DNA replication, protein synthesis)

Derivatives of the isomeric imidazo[1,2-a]pyrimidine scaffold have demonstrated notable antimicrobial activities against a range of bacterial and fungal strains. mdpi.comresearchgate.net The mechanism of action for many antimicrobial agents involves the disruption of essential cellular processes such as DNA replication, protein synthesis, or cell wall formation. For the imidazo[1,2-c]pyrimidine core, it is hypothesized that its planar structure and nitrogen-containing rings may facilitate interactions with microbial DNA or key enzymes involved in these vital pathways.

While direct studies on 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine are not available, research on similar heterocyclic systems suggests that halogenated compounds can act as effective antimicrobial agents. mdpi.com The presence of bromo and chloro substituents on the pyrimidine (B1678525) ring of the target compound likely enhances its lipophilicity, which may facilitate its passage through microbial cell membranes. Once inside the cell, the electron-withdrawing nature of the halogens could contribute to interactions with biological macromolecules.

Microorganism Observed Activity with Related Imidazo[1,2-a]pyrimidines Potential Implication for this compound
Gram-positive bacteriaGood to moderate activity, enhanced by halogen substituents. mdpi.comExpected to exhibit activity, potentially enhanced by the bromo and chloro groups.
Gram-negative bacteriaGenerally less susceptible than Gram-positive bacteria. jst.go.jpMay show some activity, but likely to a lesser extent than against Gram-positive strains.
Fungi (e.g., Candida albicans)Some derivatives show promising antifungal effects. beilstein-journals.orgnih.govThe scaffold has potential for antifungal activity.

Immunomodulatory Pathway Regulation (e.g., cGAS-STING axis)

The immunomodulatory potential of imidazo[1,2-c]pyrimidine derivatives is an emerging area of interest. Certain nitrogen-containing heterocyclic compounds have been shown to interact with components of the innate immune system. For instance, the cGAS-STING pathway is a critical sensor of cytosolic DNA and plays a key role in antiviral and antitumor immunity. While direct evidence for the interaction of this compound with the cGAS-STING axis is not yet available, the structural features of the imidazo[1,2-c]pyrimidine scaffold warrant investigation in this context. The purine-like core could potentially mimic endogenous ligands or interfere with nucleotide metabolism, thereby influencing immune signaling pathways.

Anti-Inflammatory Signaling Pathway Modulation

The anti-inflammatory properties of imidazo[1,2-a]pyrimidine and related scaffolds have been more extensively studied. acs.orgdergipark.org.trresearchgate.net These compounds have been shown to inhibit the production of key inflammatory mediators. For instance, certain derivatives of hexahydroimidazo[1,2-c]pyrimidine have been found to inhibit leucocyte functions, including degranulation and superoxide generation. nih.gov Furthermore, they have demonstrated the ability to reduce the production of pro-inflammatory molecules like prostaglandin E2 (PGE2) and leukotriene B4. nih.gov

In studies on related imidazo[1,2-a]pyrimidines, the introduction of two aryl groups at adjacent positions was found to enhance anti-inflammatory activity, with some compounds showing selectivity for COX-2. dergipark.org.tr While this compound does not possess aryl substituents at these positions, the inherent anti-inflammatory potential of the core scaffold suggests that this compound may also modulate inflammatory pathways. The specific substitution pattern would influence the potency and selectivity of this effect.

Inflammatory Mediator/Process Effect of Related Imidazo[1,2-c]pyrimidine Derivatives
Leukocyte MigrationInhibition observed in in-vivo models. nih.gov
Prostaglandin E2 (PGE2) ProductionModerate reduction by some derivatives. nih.gov
Nitrite Production (in macrophages)Inhibition by some derivatives. nih.gov
Superoxide Generation (in neutrophils)Inhibition observed. nih.gov

DNA Interaction Studies (e.g., intercalative binding, groove binding)

The planar, aromatic nature of the imidazo[1,2-c]pyrimidine ring system suggests a potential for interaction with DNA. researchgate.net Such interactions can occur through several modes, including intercalation between base pairs or binding within the major or minor grooves of the DNA helix. These interactions can interfere with DNA replication and transcription, leading to cytotoxic or antimicrobial effects.

While specific DNA binding studies for this compound have not been reported, the structural characteristics are conducive to such interactions. The fused ring system provides the necessary planarity for intercalation, and the nitrogen atoms can act as hydrogen bond acceptors, facilitating groove binding. The substituents on the ring would further influence the binding affinity and mode.

Influence of Structural Modifications on Biological Activity

Impact of Halogen Substitution (e.g., Bromo, Chloro)

The presence, type, and position of halogen substituents can have a profound impact on the biological activity of the imidazo[1,2-c]pyrimidine scaffold. Halogens can influence the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability.

In the context of antimicrobial activity of related imidazo[1,2-a]pyrimidines, halogenation has been shown to be beneficial. mdpi.com Specifically, the presence of a chloro or bromo group can enhance activity against Gram-positive bacteria. mdpi.com The electron-withdrawing nature of halogens can alter the electron density of the aromatic system, potentially improving interactions with biological targets. Furthermore, the increased lipophilicity can improve membrane permeability.

Halogen Substituent Observed Effect on Activity of Related Scaffolds Potential Role in this compound
ChloroOften enhances antimicrobial activity. mdpi.comLikely contributes to the overall biological profile, potentially enhancing antimicrobial and other activities.
BromoCan contribute to antimicrobial and cytotoxic effects. nih.govmdpi.comMay enhance the potency of the compound through favorable electronic and steric interactions.

Role of Methyl Group and Other Substituents on Activity and Selectivity

Studies on related imidazo[1,2-a]pyrimidine derivatives have shown that the presence of a methyl substituent can augment antimicrobial activity. mdpi.com The precise effect of the 7-methyl group in the target compound would depend on the specific biological target and the nature of the binding pocket.

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of a molecule, or its conformation, is pivotal in determining its interaction with biological targets. For the imidazo[1,2-c]pyrimidine scaffold, to which this compound belongs, computational chemistry methods such as Density Functional Theory (DFT) are instrumental in elucidating the most stable, low-energy conformations. These studies help in understanding the geometry and electronic properties of the molecule, which are crucial for its biological activity. researchgate.net

The imidazo[1,2-c]pyrimidine core is an essentially planar and rigid bicyclic system. This rigidity limits the number of possible conformations, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. The primary sources of conformational flexibility in derivatives like this compound would arise from any non-fused substituents. However, with only a methyl group at position 7, significant conformational variability is not expected.

The electronic landscape of the molecule is also a key determinant of its interactions. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the electron density distribution and highlight regions prone to electrophilic or nucleophilic attack. researchgate.net For the imidazo[1,2-c]pyrimidine scaffold, MEP analyses show distinct positive and negative potential regions, which guide interactions such as hydrogen bonding with biological macromolecules. researchgate.net

Table 1: Calculated Conformational Energy Parameters for a Representative Imidazo[1,2-c]pyrimidine Scaffold This table is illustrative, based on general principles of computational chemistry as applied to similar heterocyclic systems, to provide a framework for understanding conformational preferences.

ParameterValueMethodSignificance
Optimized Ground State Energy-1250.5 HartreeDFT (B3LYP/6-31G*)Represents the most stable electronic conformation of the molecule.
Dihedral Angle (C7-C8-N1-C2)~0.5°DFT Geometry OptimizationConfirms the high degree of planarity in the bicyclic ring system.
HOMO-LUMO Energy Gap4.2 eVDFT CalculationIndicates the chemical reactivity and kinetic stability of the molecule.

Examination of Substituent Effects via Hammett and Taft Parameters

The biological activity of a series of related compounds can often be quantitatively correlated with their physicochemical properties using linear free-energy relationships (LFERs), such as the Hammett and Taft equations. These models are foundational to Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov They dissect the influence of substituents into electronic and steric components, providing a rational basis for drug design.

The Hammett equation (log(k/k₀) = ρσ) relates the reaction rate or equilibrium constant of a substituted aromatic compound to that of the unsubstituted parent. The key parameters are:

σ (Sigma): The substituent constant, which quantifies the electronic effect (both resonance and inductive) of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

ρ (Rho): The reaction constant, which reflects the sensitivity of the reaction to the electronic effects of the substituents.

The Taft equation extends this concept to aliphatic systems and separates the electronic effects into inductive (σ*) and steric (Es) parameters.

For this compound, the substituents are a bromine atom at position 8, a chlorine atom at position 5, and a methyl group at position 7.

Methyl Group (at C7): This is an alkyl group, which is electron-donating through an inductive effect (+I) and hyperconjugation. It has a negative Hammett σ value.

While specific QSAR studies applying Hammett and Taft parameters to this compound are not available, studies on related imidazo[1,2-a]pyrimidines have shown that the presence of halogens can significantly enhance antimicrobial activity. mdpi.com For example, it has been noted that chloro-substituted derivatives show potent activity, which can be rationalized by considering the electronic and steric properties of chlorine. mdpi.com The electron-withdrawing nature of the chloro and bromo substituents on the pyrimidine ring of the target compound would decrease the electron density of the aromatic system, potentially influencing its ability to participate in key interactions like π-stacking or hydrogen bonding with a biological target.

The steric bulk of the substituents, quantified by the Taft steric parameter (Es), also plays a crucial role. While a methyl group is relatively small, the bromine and chlorine atoms are larger and can influence how the molecule fits into a binding pocket. The interplay between these electronic and steric factors ultimately determines the biological efficacy of the compound.

Table 2: Hammett and Taft Parameters for Substituents on the Imidazo[1,2-c]pyrimidine Ring These are established literature values for substituents on a benzene ring (para position for σp) and are used here to illustrate the expected electronic and steric influence on the imidazo[1,2-c]pyrimidine scaffold.

Substituent (Position)Hammett Constant (σp)Taft Steric Parameter (Es)Electronic EffectSteric Effect
-Cl (C5)+0.23-0.97Electron-withdrawingModerate bulk
-Br (C8)+0.23-1.16Electron-withdrawingModerate bulk
-CH₃ (C7)-0.17-1.24Electron-donatingModerate bulk

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide valuable insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic descriptors. For imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations, often employing the B3LYP functional with a 6–31G(d,p) basis set, have been utilized to determine optimized molecular structures and analyze their electronic characteristics. These calculations are crucial for understanding the fundamental aspects of molecular stability and reactivity.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, are often calculated to quantify the chemical reactivity and kinetic stability of these molecules. These descriptors include chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). Such parameters provide a theoretical framework for predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For various imidazo[1,2-c]pyrimidine (B1242154) azo-dyes, DFT calculations have been used to determine the HOMO and LUMO energy levels. This analysis helps in understanding the charge transfer characteristics within the molecule and its potential for electronic applications.

Below is a representative table of FMO energies for a series of substituted imidazole-based 1,2,3-triazole derivatives, illustrating the typical data obtained from such analyses.

CompoundEHOMO (eV)ELUMO (eV)Egap (eV)
5a -0.206-0.0330.173
5b -0.202-0.0430.159
5c -0.190-0.0670.123
5d -0.201-0.0480.153
5e -0.193-0.0350.158
Data adapted from a study on imidazole-based 1,2,3-triazoles as carbonic anhydrase II inhibitors.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue representing electron-deficient regions (positive potential) that are prone to nucleophilic attack.

In studies of imidazo[1,2-a]pyrimidine Schiff base derivatives, MEP analysis has been employed to identify the nucleophilic and electrophilic centers. For instance, the nitrogen atoms of the imidazopyrimidine core typically exhibit a negative electrostatic potential, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms often show a positive potential.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the nature of chemical bonds and non-covalent interactions within a molecular system. By examining the topology of the electron density, QTAIM can characterize bond critical points (BCPs) and provide information about the strength and nature of interactions, such as hydrogen bonds.

Computational methods can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. DFT calculations have been shown to provide reliable predictions of 1H and 13C NMR chemical shifts for various heterocyclic compounds.

For some imidazo[1,2-c]pyrimidine derivatives, experimental 1H NMR data has been reported. For instance, in one derivative, a singlet signal at δ 3.84 was attributed to the imidazole-CH proton. Computational predictions can aid in the assignment of such signals and provide a deeper understanding of the electronic environment of the nuclei.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand the binding mode of a ligand to its protein target. Molecular dynamics (MD) simulations can then be used to study the stability and dynamics of the ligand-protein complex over time.

Molecular docking studies have been performed on various imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine derivatives to explore their potential as inhibitors of various enzymes. For example, in a study of novel imidazo[1,2-a]pyrimidine derivatives as potential inhibitors for blocking SARS-CoV-2 cell entry, molecular docking revealed promising binding affinities to the ACE2 and spike proteins.

Below is a representative table of molecular docking scores for a series of imidazole-based compounds against carbonic anhydrase II.

CompoundBinding Energy (kcal/mol)
5a -8.0
5b -7.2
5c -7.0
5d -7.8
5e -7.4
5f -8.4
Data adapted from a study on imidazole-based 1,2,3-triazoles as carbonic anhydrase II inhibitors.

These docking studies provide valuable insights into the potential interactions between the ligand and the active site residues of the protein, guiding the design of more potent and selective inhibitors.

Ligand-Protein Docking for Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. For 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine, this process would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that approximates the binding energy.

The predicted binding mode would reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds (potentially involving the bromine and chlorine atoms), hydrophobic interactions, and π-π stacking. These interactions are crucial for understanding the molecular basis of the ligand's potential biological activity.

Analysis of Binding Affinities and Interaction Hotspots

Following the prediction of the binding mode, the binding affinity, often expressed as a docking score or estimated binding free energy (ΔG), would be calculated. This value provides a quantitative measure of the strength of the interaction between this compound and its target protein. A more negative binding affinity suggests a stronger and more stable interaction.

Interaction hotspots are specific amino acid residues within the binding site that contribute significantly to the binding energy. Identifying these hotspots is critical for understanding the key determinants of binding and for guiding future molecular design to improve potency and selectivity. For this compound, the bromine and chlorine substituents would be of particular interest in forming halogen bonds with specific residues.

Illustrative Table of Predicted Interactions: (Note: This table is a hypothetical representation of what a docking study might reveal, as no specific data exists for this compound.)

Interaction Type Interacting Ligand Atom(s) Interacting Protein Residue(s) Distance (Å)
Hydrogen Bond N1 (imidazole) TYR 234 (OH) 2.9
Halogen Bond Br8 ASP 189 (O) 3.1
Hydrophobic CH3 (methyl) LEU 99, VAL 101 N/A

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time. An MD simulation would be performed on the best-docked pose of this compound within its target protein. This simulation calculates the atomic movements over a period of nanoseconds to microseconds, providing insights into the conformational stability of the ligand in the binding pocket and the dynamics of its interactions.

Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and detailed analysis of the persistence of intermolecular interactions over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict their activity.

Derivation of Descriptors and Feature Selection

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological features (e.g., connectivity indices).

Feature selection is then employed to identify the most relevant descriptors that correlate with the observed biological activity. This step is crucial to avoid overfitting and to build a robust and predictive model.

Development of Predictive Models for Biological Activity

Using the selected descriptors, a mathematical model is developed to predict the biological activity. Various statistical methods can be used, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests. The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors.

Validation and Interpretability of QSAR Models

The predictive power of a QSAR model must be rigorously validated. This is typically done using internal validation techniques (e.g., cross-validation) and external validation with a set of compounds not used in the model development.

An interpretable QSAR model provides insights into the structural features that are important for the desired biological activity. For instance, the model might indicate that higher activity is associated with increased hydrophobicity or the presence of a halogen bond donor at a specific position. This information is invaluable for the rational design of new and more potent molecules.

Advanced Research Perspectives and Emerging Applications

Exploration as Probes for Biological Systems

The unique substitution pattern of 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine makes it an intriguing candidate for development as a biological probe. The electron-withdrawing bromine and chlorine atoms, combined with the electron-donating methyl group, can modulate the electronic properties of the imidazopyrimidine core, potentially leading to specific interactions with biomolecules.

Potential Applications and Research Directions:

Fluorescent Labeling: The fused aromatic system may possess inherent fluorescence. Research could focus on characterizing its photophysical properties, such as quantum yield and Stokes shift, to evaluate its suitability for labeling proteins or nucleic acids.

Enzyme Inhibition Studies: The halogen atoms can participate in halogen bonding, a specific non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This could be exploited to design probes for enzymes where such interactions can lead to potent and selective inhibition.

Cellular Imaging: Modification of the scaffold could allow for the development of probes for specific cellular components or ions. The lipophilicity imparted by the halogen and methyl groups might influence cellular uptake and distribution.

Development of Novel Synthetic Methodologies

The synthesis of substituted imidazo[1,2-c]pyrimidines presents ongoing challenges in achieving regioselectivity and functional group tolerance. Research into novel synthetic routes for This compound could lead to more efficient and versatile methods applicable to a broader range of derivatives.

Key Research Areas:

Microwave-Assisted Synthesis: As demonstrated for related imidazo[1,2-a]pyridines, microwave irradiation could significantly shorten reaction times and improve yields for the synthesis of this compound. eurekaselect.com

Catalyst-Free and Solvent-Free Conditions: The development of synthetic methods that eliminate the need for catalysts and harmful solvents aligns with the principles of green chemistry and can lead to cleaner reaction profiles. eurekaselect.com

Multi-component Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex molecules from simple starting materials, which could be a highly efficient approach for constructing the this compound scaffold. rasayanjournal.co.in

A hypothetical novel synthetic approach could involve a one-pot reaction combining a substituted aminopyrimidine with a halogenated carbonyl compound under microwave irradiation, potentially catalyzed by a reusable solid acid catalyst.

Applications in Chemical Sensors and Fluorescent Materials Research

The imidazo[1,2-c]pyrimidine (B1242154) core, with its electron-rich and electron-deficient regions, is a promising platform for the design of chemical sensors and fluorescent materials. The specific substituents of This compound would be expected to fine-tune its electronic and photophysical properties.

Potential Research and Applications:

Anion Sensing: The C-H bond at position 2 of the imidazole (B134444) ring can act as a hydrogen bond donor, making it a potential recognition site for anions. The electron-withdrawing groups on the pyrimidine (B1678525) ring would enhance this acidity.

Luminescent Materials: The rigid, planar structure of the imidazopyrimidine system is conducive to strong luminescence. Research could focus on incorporating this moiety into larger conjugated systems or polymers to develop novel organic light-emitting diodes (OLEDs) or other fluorescent materials.

Photo-switching: The bromine atom offers a handle for further functionalization through cross-coupling reactions, allowing for the attachment of photochromic units to create light-responsive materials.

Biohybrid Systems and Conjugates with Other Biomolecules

The creation of biohybrid systems by conjugating This compound with biomolecules like peptides, sugars, or oligonucleotides could lead to novel therapeutic or diagnostic agents. The bromine atom is particularly useful for this purpose, as it can be readily converted to other functional groups or used directly in cross-coupling reactions.

Illustrative Research Directions:

Targeted Drug Delivery: Conjugation to a cell-penetrating peptide or a tumor-targeting ligand could enhance the selective delivery of the imidazopyrimidine core to specific cells or tissues.

DNA Intercalators: The planar aromatic structure suggests potential for intercalation into DNA. Attaching it to a DNA-binding peptide could enhance its affinity and specificity.

Probes for Biomolecular Interactions: Conjugating the compound to a known protein ligand could create a tool to study protein-protein interactions or to identify new binding partners.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid screening of virtual libraries and the prediction of molecular properties. astrazeneca.commednexus.orgpremierscience.com The imidazo[1,2-c]pyrimidine scaffold is a valuable building block for generating diverse chemical libraries for such in silico studies.

How AI and ML Can Be Applied:

Virtual Screening: AI models can be trained on existing data for related compounds to predict the biological activity of virtual libraries based on the This compound core. crimsonpublishers.com

ADMET Prediction: Machine learning algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and testing. crimsonpublishers.com

De Novo Design: Generative AI models can design novel imidazo[1,2-c]pyrimidine derivatives with optimized properties for a specific biological target. mdpi.com

A hypothetical workflow would involve generating a virtual library of thousands of derivatives of This compound , using ML models to predict their activity against a target kinase and their ADMET properties, and then selecting the top candidates for synthesis.

Green Chemistry Principles in the Lifecycle of Imidazo[1,2-c]pyrimidine Research

Applying the principles of green chemistry to the synthesis, use, and disposal of imidazo[1,2-c]pyrimidines is crucial for sustainable research and development. rasayanjournal.co.innih.gov

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ethanol, or ionic liquids. nih.gov

Energy Efficiency: Employing energy-efficient methods like microwave or ultrasound-assisted synthesis to reduce energy consumption. rasayanjournal.co.in

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. nih.gov

For the synthesis of This compound , a greener approach might involve a one-pot, solvent-free reaction under microwave irradiation using a recyclable catalyst.

Data Tables

Table 1: Physicochemical Properties of Related Imidazo[1,2-a]pyridine Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP
8-bromo-5-methylimidazo[1,2-a]pyridineC₈H₇BrN₂211.062.9
8-bromo-5-chloroquinolineC₉H₅BrClN242.5-
7-bromo-5-chloroquinolin-8-olC₉H₅BrClNO258.503.6

Q & A

Basic Research Questions

Q. What established synthetic routes are used for 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine, and what key reagents are critical for halogenation?

  • Methodological Answer : The synthesis typically involves multi-step halogenation and cyclization. Bromination can be achieved using reagents like PBr₃ or N-bromosuccinimide (NBS) in anhydrous conditions, while chlorination may employ POCl₃ or Cl₂ gas. Methylation at the 7-position is often performed using methyl iodide (CH₃I) under basic conditions. Purification via column chromatography (silica gel, hexane/EtOAc) is standard. Cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce additional substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

Technique Application Reference
¹H/¹³C NMR Assigns substituent positions and confirms purity
X-ray Crystallography Resolves crystal structure and halogen bonding
HRMS Validates molecular weight and isotopic pattern
FT-IR Identifies functional groups (e.g., C-Br stretch)

Q. What theoretical frameworks guide the design of experiments involving this compound?

  • Answer : Research is often anchored in drug discovery frameworks, such as structure-activity relationships (SAR) for kinase inhibitors or antimicrobial agents. Computational models (e.g., molecular docking) predict binding affinities to targets like cyclin-dependent kinases (CDKs) or viral proteases. These frameworks inform synthetic priorities, such as optimizing halogen placement for steric or electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in halogenated imidazopyrimidine synthesis?

  • Methodological Answer : Systematic variation of parameters is critical:

  • Temperature : Higher temperatures (80–120°C) accelerate cyclization but may degrade sensitive intermediates.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Purification : Gradient elution in HPLC reduces co-elution of halogenated byproducts. Statistical tools like Design of Experiments (DoE) identify optimal conditions .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray results) be resolved?

  • Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Strategies include:

  • Variable-Temperature NMR : Detects conformational equilibria.
  • DFT Calculations : Compare experimental vs. computed chemical shifts to validate structures.
  • Multi-technique Cross-validation : Pair X-ray data with solid-state NMR or IR to resolve ambiguities .

Q. What computational methods predict the reactivity of this compound in biological systems?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein active sites.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • ADMET Prediction Tools : Assess pharmacokinetic properties (e.g., LogP for membrane permeability). These methods guide prioritization of synthetic targets for in vitro testing .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical predictions and experimental bioactivity data?

  • Answer : Discrepancies may stem from oversimplified models (e.g., ignoring solvent effects in docking). Mitigation strategies:

  • Experimental Controls : Include positive/negative controls in bioassays.
  • Free Energy Perturbation (FEP) : Refine binding affinity predictions by incorporating solvation effects.
  • Meta-analysis : Compare results across similar compounds to identify trends (e.g., bromine’s role in potency) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing halogenated imidazopyrimidines?

  • Answer :

  • Strict Anhydrous Conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Batch-to-Batch Consistency : Standardize starting material purity (≥95% by HPLC).
  • Open Data Sharing : Publish detailed synthetic procedures, including failed attempts, in supplemental materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.